Physicochemical Properties of 2-Amino-2-(2-cyanophenyl)acetic Acid
Physicochemical Properties of 2-Amino-2-(2-cyanophenyl)acetic Acid
The following technical guide details the physicochemical profile, synthetic behavior, and application landscape of 2-Amino-2-(2-cyanophenyl)acetic acid (also referred to as ortho-cyanophenylglycine).
Editorial Note: This guide addresses a critical structural nuance. Unlike its para-substituted counterpart, the ortho-cyano isomer possesses a high propensity for intramolecular cyclization. Consequently, this document treats the molecule both as a discrete chemical entity and as a transient precursor to the thermodynamically favored 1-oxoisoindoline-3-carboxylic acid scaffold.
Content Type: Technical Reference & Application Guide Subject: 2-Amino-2-(2-cyanophenyl)acetic acid (and its cyclized tautomers) Audience: Medicinal Chemists, Process Engineers, and Structural Biologists
Chemical Identity & Structural Analysis[1][2][3]
2-Amino-2-(2-cyanophenyl)acetic acid is a non-proteinogenic amino acid characterized by a phenylglycine backbone substituted with a nitrile group at the ortho position. This specific substitution pattern introduces significant steric strain and electronic proximity effects that distinguish it from the stable para isomer.
| Property | Detail |
| IUPAC Name | 2-Amino-2-(2-cyanophenyl)acetic acid |
| Common Synonyms | (2-Cyanophenyl)glycine; o-Cyanophenylglycine; 3-Carboxyphthalimidine precursor |
| Chemical Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Chirality | Contains one chiral center ( |
| SMILES | NC(C1=CC=CC=C1C#N)C(O)=O (Open form) |
| Structural Alert | Ortho-Effect: Proximity of nucleophilic amine ( |
The Cyclization Equilibrium
In solution, particularly under neutral to basic conditions, the open-chain form exists in equilibrium with (or converts irreversibly to) the lactam species, 1-oxoisoindoline-3-carboxylic acid .
-
Open Chain: Amphoteric amino acid (Zwitterionic in water).
-
Cyclized Form: Bicyclic lactam (Isoindolinone).
Figure 1: The intramolecular cyclization pathway driven by the ortho-nitrile group.
Physicochemical Profiling
Due to the instability of the open-chain form, experimental values often reflect the cyclized product or are derived from the stable para-isomer (CAS 253797-03-4). The data below distinguishes between these states.
Solid-State Properties
| Property | Value (Open Chain / Para Analog) | Value (Cyclized Isoindolinone) |
| Physical State | White to off-white crystalline powder | White crystalline solid |
| Melting Point | 223–225 °C (Decomposes) | >250 °C (High lattice energy due to H-bonding) |
| Hygroscopicity | Moderate | Low |
| Polymorphism | Potential for hydrate formation | Known to form stable anhydrous crystals |
Solution Properties & Lipophilicity
The amphoteric nature of the molecule results in pH-dependent solubility and charge states.
-
pKa Values (Calculated):
- : ~2.1 (Acidic)
- : ~8.8 (Basic)
-
Note: In the cyclized form, the basic amine pKa is lost, replaced by the non-basic amide (lactam) nitrogen.
-
Solubility:
-
Water: Low to Moderate (Zwitterionic form is least soluble at pI ~5.5).
-
Acid (0.1 N HCl): Soluble (Cationic form).
-
Base (0.1 N NaOH): Soluble (Anionic form).
-
Organic Solvents: Sparingly soluble in EtOH, MeOH; Soluble in DMSO.
-
-
LogP (Octanol/Water):
-
Open Chain: ~ -1.6 (Highly polar/Zwitterionic).
-
Cyclized: ~ 0.5 (More lipophilic due to internal H-bonding and loss of charge separation).
-
Synthesis & Purification Protocols
Synthesis Strategy (Strecker Reaction)
The most direct route to the racemic scaffold is the Strecker synthesis starting from 2-cyanobenzaldehyde.
Protocol:
-
Reagents: 2-Cyanobenzaldehyde (1.0 eq), Sodium Cyanide (1.1 eq), Ammonium Chloride (1.2 eq), Methanol/Water (1:1).
-
Reaction: Stir at room temperature for 12–24 hours. The intermediate aminonitrile is formed.
-
Hydrolysis: Treat the aminonitrile with concentrated HCl (6N) at reflux.
-
Critical Control Point: Prolonged acid hydrolysis will hydrolyze the ortho-nitrile to a carboxylic acid (forming phthalic acid derivatives) or drive cyclization to the isoindolinone.
-
To isolate Open Chain: Use mild enzymatic hydrolysis or stop reaction immediately upon nitrile hydrolysis.
-
To isolate Cyclized: Continue heating; the amide nitrogen attacks the carboxylic carbonyl (or vice versa) to close the ring.
-
Purification Workflow
Due to the mixture of open and cyclized forms, purification requires careful pH control.
Figure 2: Standard isolation workflow for phenylglycine derivatives.
Analytical Characterization
Validating the structure requires distinguishing between the open amino acid and the cyclized lactam.
Spectroscopic Signatures
| Method | Open Chain Signature | Cyclized (Isoindolinone) Signature |
| IR Spectroscopy | Nitrile stretch: Distinct peak at ~2230 cm⁻¹.Carbonyl: Broad band ~1600-1650 cm⁻¹ (Carboxylate). | Nitrile: Absent (if involved in reaction) or shifted.Lactam C=O: Sharp, intense peak at 1680–1700 cm⁻¹. |
| 1H NMR (DMSO-d6) | ||
| Mass Spectrometry | [M+H]⁺ = 177.06.Fragmentation often shows loss of COOH (-45) and NH3 (-17). | [M+H]⁺ = 177.06 (Isomeric).Distinct fragmentation pattern (loss of CO from lactam). |
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 210 nm (Amide/COOH absorption) and 254 nm (Aromatic).
-
Retention Time: The open chain (more polar) will elute earlier than the cyclized lactam form.
Applications in Drug Development[7][8][9]
Scaffold for Peptidomimetics
The 2-cyanophenylglycine motif serves as a constrained phenylalanine analog. When incorporated into peptides, the ortho-cyano group can:
-
Lock Conformation: Via steric repulsion or cyclization to the isoindolinone, restricting the rotation of the
and torsion angles. -
Enhance Stability: The cyclized form is resistant to proteolytic cleavage by standard proteases.
Isoindolinone Pharmacophore
The spontaneous cyclization product, isoindolinone-3-carboxylic acid , is a privileged scaffold in medicinal chemistry, appearing in:
-
MDM2-p53 Inhibitors: Mimicking the Trp23 residue of p53.
-
Anti-inflammatory Agents: Inhibitors of TNF-
production. -
CNS Active Agents: Modulators of metabotropic glutamate receptors (mGluR).
Handling & Safety (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The open-chain form is sensitive to moisture and may cyclize upon prolonged storage at room temperature.
References
-
BenchChem. (2025).[3][4] 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid - Technical Profile. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-Amino-2-(4-cyanophenyl)acetic acid (Para-isomer reference). Retrieved from
-
National Institutes of Health (NIH). (2022). Preparation of 3-Substituted Isoindolin-1-one Derivatives. PMC9308642. Retrieved from
-
PubChem. (2025).[5] Compound Summary: 2-Amino-2-(2-cyanophenyl)acetic acid. Retrieved from
-
ResearchGate. (2023). Multifaceted Behavior of 2-Cyanobenzaldehyde in the Synthesis of Isoindolinones. Retrieved from
Sources
- 1. n-(4-Cyanophenyl)glycine (CAS NO:42288-26-6) | n-(4-Cyanophenyl)glycine Manufacturer and Suppliers | Scimplify [scimplify.com]
- 2. 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | 63586-82-3 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Aminophenylacetic acid | C8H9NO2 | CID 583776 - PubChem [pubchem.ncbi.nlm.nih.gov]
